3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactors, which offer advantages such as improved reaction control, safety, and scalability . These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dechlorinated products.
Scientific Research Applications
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloromethylphenidate: This compound is an analogue with similar structural features but different pharmacological properties.
Hydrazine-coupled pyrazole derivatives: These compounds share some structural similarities and have diverse pharmacological effects.
Uniqueness
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific arrangement of aromatic and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21Cl2N5O2 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21Cl2N5O2/c1-14-5-3-6-17(11-14)28-9-4-10-29-19-20(26-22(28)29)27(2)23(32)30(21(19)31)13-15-7-8-16(24)12-18(15)25/h3,5-8,11-12H,4,9-10,13H2,1-2H3 |
InChI Key |
HOIFOZWVLZRLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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